![molecular formula C26H37N5O4 B2364706 (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 898459-52-4](/img/structure/B2364706.png)
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups including piperidine, pyridazine, and phenyl groups . The exact 3D conformation would depend on the specific spatial arrangement of these groups, which isn’t specified in the available information.Physical And Chemical Properties Analysis
The compound has a molecular weight of 483.613 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.Scientific Research Applications
Anti-Tubercular Agents
Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Derivatization Reagent
Compounds with similar structures have been used as derivatization reagents for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .
Synthesis of Other Compounds
The compound can be used as a starting material for the synthesis of other complex compounds . For example, it can be used in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that disrupts the normal functioning of the pathogen, leading to its inhibition or death.
Result of Action
The result of the compound’s action is the potential inhibition of Mycobacterium tuberculosis H37Ra, as suggested by the significant activity exhibited by similar compounds
properties
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O4/c1-4-33-21-18-20(19-22(34-5-2)25(21)35-6-3)26(32)31-16-14-30(15-17-31)24-11-10-23(27-28-24)29-12-8-7-9-13-29/h10-11,18-19H,4-9,12-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYDRVOUZBYWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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